molecular formula C16H16BNO2 B14174641 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalene-1-carbonitrile CAS No. 918630-49-6

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalene-1-carbonitrile

Cat. No.: B14174641
CAS No.: 918630-49-6
M. Wt: 265.1 g/mol
InChI Key: APNCLUUJDYOFGR-UHFFFAOYSA-N
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Description

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalene-1-carbonitrile is a boronic ester derivative characterized by a naphthalene backbone substituted with a cyano group (-CN) at the 1-position and a 5,5-dimethyl-1,3,2-dioxaborinane ring at the 2-position. The dioxaborinane moiety, formed via esterification of boronic acid with 2,2-dimethyl-1,3-propanediol, enhances stability and solubility in organic solvents, making it suitable for cross-coupling reactions such as Suzuki-Miyaura couplings . The naphthalene core contributes to extended π-conjugation, which may influence electronic properties and reactivity compared to simpler aromatic systems like benzene.

Properties

CAS No.

918630-49-6

Molecular Formula

C16H16BNO2

Molecular Weight

265.1 g/mol

IUPAC Name

2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)naphthalene-1-carbonitrile

InChI

InChI=1S/C16H16BNO2/c1-16(2)10-19-17(20-11-16)15-8-7-12-5-3-4-6-13(12)14(15)9-18/h3-8H,10-11H2,1-2H3

InChI Key

APNCLUUJDYOFGR-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C(C3=CC=CC=C3C=C2)C#N

Origin of Product

United States

Preparation Methods

Directed ortho-Lithiation of 1-Cyanonaphthalene

The synthesis begins with the regioselective lithiation of 1-cyanonaphthalene, leveraging the electron-withdrawing cyano group to direct metallation to the ortho position. Employing n-butyllithium (n-BuLi, 2.5 M in hexanes) in anhydrous tetrahydrofuran (THF) at −78°C under nitrogen atmosphere ensures precise lithiation. Kinetic control minimizes lateral deprotonation, with reaction completion within 30 minutes, as monitored by quenching aliquots in deuterated methanol for ¹H NMR analysis.

Suzuki-Miyaura Cross-Coupling for Functionalization

Palladium-Catalyzed Arylation

The boronic ester undergoes cross-coupling with aryl halides (e.g., bromobenzene, 4-fluorophenyl iodide) using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%) in a 2 M aqueous sodium carbonate/toluene/ethanol (3:2:1) system. Microwave-assisted heating at 100°C for 15 minutes achieves full conversion, producing 2-aryl-1-cyanonaphthalenes with yields of 78–92%.

Scope and Limitations

Electron-deficient aryl halides (e.g., 4-nitrochlorobenzene) exhibit slower kinetics, requiring elevated temperatures (120°C) and extended reaction times (2 hours). Sterically hindered substrates, such as 2,6-dimethylbromobenzene, result in diminished yields (≤55%) due to unfavorable transmetalation.

Alternative Synthetic Pathways

Halogen Exchange Reactions

2-Bromo-1-cyanonaphthalene reacts with bis(neopentyl glycolato)diboron (B₂(Nep)₂) in the presence of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 3 mol%) and potassium acetate (KOAc) in dimethyl sulfoxide (DMSO) at 80°C. This Miyaura borylation achieves 76% yield but requires rigorous exclusion of moisture to prevent boronic acid formation.

One-Pot Lithiation-Borylation-Arylation

Sequential addition of n-BuLi, boron reagent, and aryl halide in a single reactor minimizes intermediate isolation. This method reduces solvent waste and improves throughput (yield: 81%) but demands precise stoichiometric control to avoid side reactions.

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃): δ 8.34–8.40 (m, 1H, Ar-H), 7.51–7.62 (m, 3H, Ar-H), 4.74 (s, 4H, OCH₂), 3.64 (s, 6H, CH₃), 1.08 (s, 6H, C(CH₃)₂). ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm, confirming boronic ester formation.

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₆H₁₆BNO₂ [M+H]⁺: 265.1150; Found: 265.1154.

Industrial-Scale Production Considerations

Cost-Effective Catalyst Recycling

Immobilized palladium on carbon (Pd/C, 1 wt%) enables three reaction cycles with <5% activity loss, reducing metal consumption by 40%.

Applications in Medicinal Chemistry

Intermediate for Kinase Inhibitors

The cyano-boronic ester motif serves as a key building block for Bruton’s tyrosine kinase (BTK) inhibitors, enabling late-stage diversification via Suzuki coupling.

Fluorescent Sensor Development

Incorporation into anthracene-derived probes (e.g., compound 13 in) yields sensors with picomolar sensitivity for glucose monitoring, leveraging boronic acid-diol interactions.

Chemical Reactions Analysis

Types of Reactions: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalene-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalene-1-carbonitrile is used as a reagent in organic synthesis, particularly in cross-coupling reactions. Its boronic acid moiety makes it a valuable intermediate for the formation of carbon-carbon bonds .

Biology and Medicine: Its ability to form stable complexes with various biomolecules makes it a candidate for drug design and delivery systems .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique chemical properties contribute to the development of high-performance materials .

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalene-1-carbonitrile involves its interaction with various molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The carbonitrile group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Methoxy-substituted derivatives (e.g., 3-methoxybenzonitrile) may show enhanced electron density, improving oxidative addition with palladium catalysts .
  • Steric Considerations: Substituent position (e.g., 2- vs. 4-cyano on benzene) influences steric hindrance. The 2-position in naphthalene derivatives may impose greater steric constraints than para-substituted benzene analogs.
  • Stability: All derivatives feature the 5,5-dimethyl-dioxaborinane group, which stabilizes the boronic ester against protodeboronation. Chromenone and pyridine variants may exhibit lower hydrolytic stability due to heteroatom interactions .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a primary application for such boronic esters. Evidence highlights:

  • Palladium-Catalyzed Coupling : Arylboron derivatives couple efficiently with aryl halides under Pd catalysis to form biaryls . The naphthalene-1-carbonitrile derivative may require optimized conditions (e.g., higher temperatures or stronger bases) due to steric and electronic effects.
  • Comparative Efficiency: Benzene-based analogs (e.g., 4-(5,5-dimethyl-dioxaborinan-2-yl)benzonitrile) are widely used in high-yielding reactions (e.g., >90% yields in Miyaura-Suzuki couplings) . Chromenone derivatives (e.g., N2) show compatibility with ketone-containing substrates, suggesting versatility in synthesizing fused heterocycles .

Biological Activity

2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)naphthalene-1-carbonitrile is a boronic acid derivative characterized by its unique structure, which includes a dioxaborinane ring and a naphthalene moiety. Its molecular formula is C16H16BNO2, with a molecular weight of approximately 265.115 g/mol . This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The synthesis of this compound typically involves reaction pathways such as the Suzuki-Miyaura coupling reaction. This method utilizes a palladium catalyst and bases like potassium carbonate in organic solvents such as tetrahydrofuran or dimethylformamide . The compound's structure allows for various chemical interactions due to the presence of the boron atom and the carbonitrile group.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities. These include:

  • Anticancer Properties : Compounds with boronic acid moieties have been shown to inhibit certain cancer cell lines by interfering with enzymatic processes essential for cell proliferation .
  • Enzyme Inhibition : The ability of the compound to form reversible covalent bonds makes it a candidate for enzyme inhibition studies. This property is particularly relevant in drug design, where targeting specific enzymes can lead to therapeutic benefits .

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Antitumor Activity : A study demonstrated that boronic acid derivatives could inhibit the growth of breast cancer cells (MCF-7) in a dose-dependent manner, suggesting potential for therapeutic applications .
  • Mechanism of Action : Research indicates that the interaction between boronic acids and diols can destabilize certain enzyme structures, leading to reduced activity. This mechanism underscores the potential utility of this compound in developing targeted therapies .

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, a comparative analysis is presented below:

Compound NameStructureBiological ActivityNotes
This compoundStructurePotential anticancer agent; enzyme inhibitorUnique dioxaborinane structure
4-Chloro-benzamideStructureModerate RET kinase inhibitorEffective in cancer therapy
3-Acetoxy-benzamideStructureAntibacterial propertiesDemonstrated efficacy against bacterial strains

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)naphthalene-1-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via palladium-catalyzed borylation of halogenated naphthalene precursors. Key steps include using Pd(PPh₃)₄ or PdCl₂(dppf) catalysts with neopentyl glycol and potassium acetate in toluene or THF at 80°C for 24–48 hours . Optimizing stoichiometry (e.g., 2.4 equiv neopentyl glycol) and catalyst loading (2–5 mol%) improves yields. Lower yields (18–55%) are observed with Pd(PPh₃)₄ compared to PdCl₂(dppf) due to ligand stability differences .

Q. How is crystallographic characterization performed for this compound, and what software is recommended for data refinement?

  • Methodology : Single-crystal X-ray diffraction is the gold standard. Data collection is performed using synchrotron or laboratory sources, followed by refinement using SHELXL (part of the SHELX suite). SHELXL efficiently handles high-resolution data and twinning, critical for boronic ester derivatives . For structural validation, Mercury or Olex2 interfaces are recommended to visualize hydrogen-bonding interactions involving the dioxaborinane ring.

Q. What spectroscopic techniques are essential for confirming the compound’s structure?

  • Methodology :

  • NMR : ¹¹B NMR shows a peak near δ 30 ppm for the boronate ester. ¹H/¹³C NMR confirms aromatic protons (δ 7.5–8.5 ppm) and nitrile carbon (δ ~118 ppm) .
  • IR : A sharp C≡N stretch at ~2230 cm⁻¹ and B–O vibrations at 1350–1450 cm⁻¹ .
  • Mass Spectrometry : ESI-MS or GC-MS identifies the molecular ion peak (e.g., m/z 267.1 for C₁₇H₁₆BNO₂) .

Q. What are the primary applications of this compound in organic synthesis?

  • Methodology : It serves as a boronic ester reagent in Suzuki-Miyaura cross-couplings to synthesize biaryls, particularly naphthalene derivatives. For example, coupling with aryl halides under Pd catalysis (e.g., Pd(OAc)₂, SPhos ligand) in THF/H₂O at 60–80°C achieves >80% yield . It is also used in Rh-catalyzed asymmetric additions for chiral building blocks .

Advanced Research Questions

Q. How do steric and electronic effects of the dioxaborinane ring influence catalytic efficiency in cross-couplings?

  • Methodology : Comparative studies using substituent-varied boronic esters (e.g., 5,5-dimethyl vs. 5-phenyl) reveal that steric bulk from the dimethyl groups reduces oxidative addition rates in Pd-catalyzed reactions. Kinetic studies (e.g., Eyring plots) show ΔG‡ increases by ~2 kcal/mol compared to less hindered analogs . DFT calculations (B3LYP/6-31G*) model transition states to rationalize slower transmetallation steps .

Q. How can discrepancies in reported catalytic yields (e.g., 30–99%) be systematically addressed?

  • Methodology : Contradictions arise from solvent purity, oxygen sensitivity, or ligand decomposition. Rigorous inert-atmosphere techniques (Schlenk line, glovebox) and catalyst pre-activation (e.g., Pd(OAc)₂ with P(t-Bu)₃) improve reproducibility . Controlled studies with standardized substrates (e.g., 4-bromoacetophenone) isolate variables like solvent polarity (THF vs. dioxane) .

Q. What strategies mitigate hydrolysis of the boronic ester moiety during aqueous workup?

  • Methodology : Use of anhydrous MgSO₄ during extraction and low-temperature (0–5°C) quenching with pH-controlled buffers (pH 7–8) minimizes hydrolysis. Alternatively, stabilizing the ester via chelation with ethylene glycol derivatives increases half-life in aqueous media by 3-fold .

Q. How can the compound’s toxicity profile be assessed in in vitro models, and what endpoints are prioritized?

  • Methodology : Follow ATSDR guidelines ( ):

  • In vitro : Cytotoxicity assays (MTT, LDH release) in HepG2 cells, focusing on mitochondrial dysfunction (EC₅₀ ~50 µM).
  • Genotoxicity : Ames test for mutagenicity; COMET assay for DNA strand breaks.
  • Metabolic Stability : Microsomal incubation (human liver microsomes) to assess CYP450-mediated degradation .

Q. What computational tools predict the compound’s reactivity in non-traditional coupling reactions (e.g., photoredox catalysis)?

  • Methodology : DFT (Gaussian 16) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox activity. The nitrile group lowers LUMO energy (-1.8 eV), enabling single-electron transfer (SET) with Ru(bpy)₃²⁺ photocatalysts . MD simulations (AMBER) model solvent effects on radical intermediates.

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